
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide, also known as DIF-3M, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-3M is a furanocarboxamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide is not fully understood. However, it has been proposed that N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide may exert its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to have neuroprotective effects by protecting neurons against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide in lab experiments is its versatility. N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to exhibit a wide range of effects, making it a useful tool for studying various biological processes. However, one limitation of using N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide analogs with improved solubility and bioavailability. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide and its potential therapeutic applications in various fields of medicine. Furthermore, studies on the pharmacokinetics and toxicity of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide will be important for its eventual clinical use.
合成方法
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide can be synthesized via a multi-step process, involving the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride, followed by reaction with 3-methylfuran-2-carboxylic acid. The resulting intermediate is then reacted with dimethylsulfamide to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide.
科学研究应用
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)24(21,22)16-10-13(11-23-16)17(20)19(3)15-9-8-12-6-4-5-7-14(12)15/h4-7,10-11,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFEWKWMGYETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
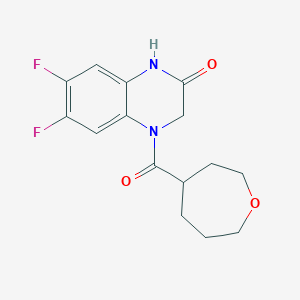
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
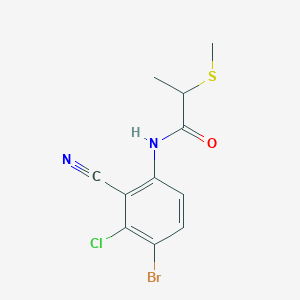
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
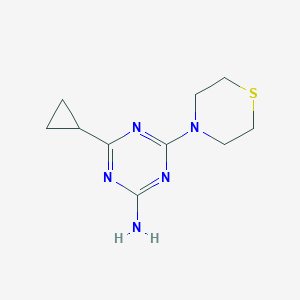
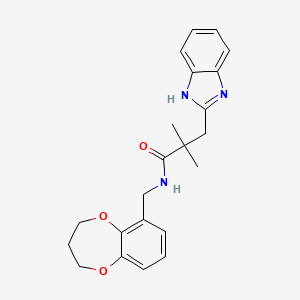
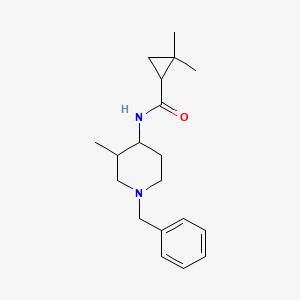
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)